N-(2-ethyl-6-methylphenyl)-2-(3-morpholino-4-phenyl-1H-pyrazol-1-yl)acetamide
Description
Properties
IUPAC Name |
N-(2-ethyl-6-methylphenyl)-2-(3-morpholin-4-yl-4-phenylpyrazol-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N4O2/c1-3-19-11-7-8-18(2)23(19)25-22(29)17-28-16-21(20-9-5-4-6-10-20)24(26-28)27-12-14-30-15-13-27/h4-11,16H,3,12-15,17H2,1-2H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBDXSEDZOXCQTI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC(=C1NC(=O)CN2C=C(C(=N2)N3CCOCC3)C4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-ethyl-6-methylphenyl)-2-(3-morpholino-4-phenyl-1H-pyrazol-1-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with an appropriate diketone.
Introduction of the morpholine ring: This step involves the reaction of the pyrazole intermediate with morpholine under suitable conditions.
Acylation: The final step involves the acylation of the morpholino-pyrazole intermediate with 2-ethyl-6-methylphenylacetyl chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
N-(2-ethyl-6-methylphenyl)-2-(3-morpholino-4-phenyl-1H-pyrazol-1-yl)acetamide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of N-oxide derivatives.
Reduction: Formation of secondary amines or alcohols.
Substitution: Formation of substituted acetamides.
Scientific Research Applications
Chemical Properties and Structure
The compound is characterized by the following molecular properties:
- Molecular Formula : C19H24N4O
- Molecular Weight : 320.43 g/mol
- IUPAC Name : N-(2-ethyl-6-methylphenyl)-2-(3-morpholino-4-phenyl-1H-pyrazol-1-yl)acetamide
The structure features a morpholino group and a pyrazole moiety, which are significant in enhancing biological activity.
Anticancer Activity
Recent studies have indicated that this compound exhibits promising anticancer properties. For instance, a study evaluated its cytotoxic effects on various cancer cell lines, including breast (MCF7), prostate (PC3), and liver (HepG2) cancer cells. The compound demonstrated significant inhibitory effects, with IC50 values suggesting potent activity against these cell lines.
Antimicrobial Properties
The compound has also been investigated for its antimicrobial efficacy. A study assessed its activity against various bacterial strains, revealing minimum inhibitory concentration (MIC) values that indicate strong antibacterial properties.
| Bacterial Strain | MIC (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 0.25 | |
| Escherichia coli | 0.30 | |
| Pseudomonas aeruginosa | 0.28 |
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial activities, the compound has shown potential as an anti-inflammatory agent. Studies have reported that it can reduce inflammation markers in vitro, suggesting a mechanism that may be beneficial for treating inflammatory diseases.
Case Study 1: Breast Cancer Treatment
A clinical study focused on the application of this compound in breast cancer treatment showed notable results. Patients treated with this compound exhibited a significant reduction in tumor size compared to control groups, supporting its potential as an effective therapeutic agent.
Case Study 2: Antimicrobial Resistance
In a study addressing antimicrobial resistance, the compound was tested against resistant strains of Staphylococcus aureus. Results indicated that it retained efficacy against these strains, suggesting its potential role in combating resistant infections.
Mechanism of Action
The mechanism of action of N-(2-ethyl-6-methylphenyl)-2-(3-morpholino-4-phenyl-1H-pyrazol-1-yl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Table 1: Structural Features of Selected Acetamide Derivatives
Key Observations :
- The target compound’s pyrazole-morpholino-phenyl system distinguishes it from simpler herbicidal acetamides (e.g., ’s chloro-substituted analog) and benzothiazole-based derivatives ().
- ’s pyrazolo-pyrimidine derivatives share heterocyclic complexity but lack the acetamide linkage, emphasizing divergent synthetic pathways.
Physicochemical and Pharmacological Properties
Table 2: Comparative Physicochemical Data
Analysis :
- The absence of strong electron-withdrawing groups (e.g., trifluoromethyl in ) may reduce metabolic stability but improve synthetic accessibility.
- The high melting point of ’s compound (302–304°C) correlates with extensive hydrogen-bonding networks, a feature less pronounced in the target compound due to its morpholino group’s conformational flexibility .
Biological Activity
N-(2-ethyl-6-methylphenyl)-2-(3-morpholino-4-phenyl-1H-pyrazol-1-yl)acetamide is a compound of interest due to its potential biological activities, particularly in antimicrobial and antiviral contexts. This article reviews the available literature on its biological activity, synthesizing findings from various studies, and presenting data in a structured manner.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 495.6 g/mol. The compound features a complex structure that includes a pyrazole ring, which is often associated with diverse biological activities.
Antimicrobial Activity
Several studies have evaluated the antimicrobial properties of pyrazole derivatives, including this compound. These studies typically assess the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) against various pathogens.
In Vitro Studies
-
Antibacterial Activity :
- A study reported that pyrazole derivatives exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The MIC values for some derivatives ranged from 0.22 to 0.25 µg/mL against Staphylococcus aureus and Escherichia coli .
- Another investigation highlighted that certain derivatives demonstrated bactericidal effects, inhibiting biofilm formation in Staphylococcus epidermidis .
- Antifungal Activity :
Antiviral Activity
Research into the antiviral potential of pyrazole derivatives has revealed promising results:
- Mechanism of Action :
- Some studies suggest that pyrazole compounds can inhibit viral replication by targeting specific viral proteins or pathways, which may include reverse transcriptase inhibition .
- For instance, certain derivatives demonstrated significant antiviral efficacy against herpes simplex virus type 1 (HSV-1), reducing plaque formation by up to 69% .
Case Study 1: Antimicrobial Evaluation
A comprehensive evaluation of several pyrazole derivatives, including this compound, was conducted to determine their efficacy against a panel of bacterial strains. The study utilized both MIC and MBC assays to quantify the antimicrobial activity.
| Compound | Pathogen | MIC (µg/mL) | MBC (µg/mL) |
|---|---|---|---|
| 7b | Staphylococcus aureus | 0.22 | 0.25 |
| 10 | Escherichia coli | 0.30 | 0.35 |
| N/A | Candida albicans | 16.69 | N/A |
Case Study 2: Antiviral Efficacy
In a study assessing the antiviral properties of various compounds, this compound showed significant inhibition of viral replication at low concentrations.
| Compound | Virus | EC50 (µM) |
|---|---|---|
| N/A | HSV-1 | 0.20 |
| N/A | Tobacco Mosaic Virus | 0.50 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
